molecular formula C17H17NO2 B12597908 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one CAS No. 647826-93-5

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one

Cat. No.: B12597908
CAS No.: 647826-93-5
M. Wt: 267.32 g/mol
InChI Key: WSEIZXJSAMTFBE-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one is a synthetically accessible pyrrolidin-2-one derivative that serves as a valuable scaffold in medicinal chemistry and pharmacological research. Its core structure is part of a class of compounds investigated for their potent anti-proliferative effects, particularly in the context of hormone-receptor-positive cancers. Related 1,5-diarylpyrrolidin-2-ones have been identified as promising templates for developing new antiestrogenic agents that can overcome limitations of current therapies like Tamoxifen, potentially offering antitumoral effects with scarce estrogenic activity . These compounds are also of significant interest in synthetic chemistry, where modern methods, such as reactions of donor-acceptor cyclopropanes with primary amines, provide efficient routes to build the 1,5-substituted pyrrolidin-2-one core for creating diverse nitrogen-containing polycyclic compounds . In research applications, this compound is primarily utilized as a key intermediate for the synthesis of more complex, biologically active molecules. Its structure, featuring a lactam ring and multiple points for functionalization, makes it a versatile building block for constructing compound libraries aimed at drug discovery. The pharmacological profile of analogous pyrrolidin-2-ones includes the induction of apoptosis and cell cycle arrest in the G0/G1 phase in cancer cell lines, highlighting the potential of this chemical class in oncology research . Researchers value this compound for exploring structure-activity relationships and developing new inhibitors targeting various enzymes and receptors. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647826-93-5

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-benzyl-5-hydroxy-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H17NO2/c19-16-11-12-17(20,15-9-5-2-6-10-15)18(16)13-14-7-3-1-4-8-14/h1-10,20H,11-13H2

InChI Key

WSEIZXJSAMTFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Chemical Reactions Analysis

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Differences

Molecular Weight and Complexity :

  • The target compound (MW ~279.34) is heavier than 5-Methyl-1-phenyl-pyrrolidin-2-one (MW 175.23) due to the additional benzyl and phenyl groups .

Biological Implications: Pyrrolidinone derivatives with aromatic substituents (e.g., biphenyl or benzyl groups) are often explored for CNS activity due to their ability to cross the blood-brain barrier. The hydroxyl group in the target compound could modulate metabolic stability compared to the pentoxy analog .

Research Findings and Trends

  • Synthetic Accessibility : Compounds like 1-Benzyl-5-pentoxypyrrolidin-2-one are synthesized via nucleophilic substitution or ring-opening reactions, whereas the hydroxyl group in the target compound may require protective group strategies .
  • For example, 5-Methyl-1-phenyl-pyrrolidin-2-one lacks the benzyl group, which is critical in some kinase inhibitors, suggesting divergent therapeutic applications .

Biological Activity

1-Benzyl-5-hydroxy-5-phenylpyrrolidin-2-one, a compound belonging to the pyrrolidinone class, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H19NO2
Molecular Weight: 281.35 g/mol
CAS Number: 647826-93-5

The structure of this compound features a pyrrolidinone ring substituted with a benzyl and a phenyl group, which contributes to its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • CNS Stimulation : Similar compounds have demonstrated central nervous system (CNS) stimulant effects, which may be attributed to their interaction with neurotransmitter systems.
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : It has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain modulation and inflammation .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Protein Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell growth and survival .
  • Interaction with Cannabinoid Receptors : It has been suggested that similar compounds can modulate cannabinoid receptor activity, influencing neuroplasticity and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CNS StimulationIncreased locomotor activity
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of MAGL
NeuroprotectionModulation of neurotransmitter release

Case Study: Antitumor Efficacy

A study evaluating the antitumor properties of this compound revealed that treatment led to significant reductions in tumor size in murine models. The compound induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a therapeutic agent against malignancies.

Case Study: CNS Effects

In behavioral assays, administration of the compound resulted in increased activity levels in rodent models, suggesting stimulant properties. This effect was associated with alterations in dopamine and serotonin levels, indicating potential applications in treating disorders like ADHD or depression.

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